Virolane Virolane Virolane is a natural product found in Virola surinamensis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1926965
InChI: InChI=1S/C17H18O4/c1-19-14-7-6-13(15(18)10-14)4-2-3-12-5-8-16-17(9-12)21-11-20-16/h5-10,18H,2-4,11H2,1H3
SMILES: COC1=CC(=C(C=C1)CCCC2=CC3=C(C=C2)OCO3)O
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol

Virolane

CAS No.:

Cat. No.: VC1926965

Molecular Formula: C17H18O4

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

Virolane -

Specification

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
IUPAC Name 2-[3-(1,3-benzodioxol-5-yl)propyl]-5-methoxyphenol
Standard InChI InChI=1S/C17H18O4/c1-19-14-7-6-13(15(18)10-14)4-2-3-12-5-8-16-17(9-12)21-11-20-16/h5-10,18H,2-4,11H2,1H3
Standard InChI Key NJMMBJPOBWRSGZ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CCCC2=CC3=C(C=C2)OCO3)O
Canonical SMILES COC1=CC(=C(C=C1)CCCC2=CC3=C(C=C2)OCO3)O

Introduction

Chemical Structure and Properties

Structural Information

Virolane is characterized by its unique molecular structure consisting of a 5-methoxyphenol unit connected to a benzodioxole moiety via a propyl chain. The chemical structure features both aromatic rings and aliphatic components, contributing to its distinctive physicochemical properties.

ParameterValue
IUPAC Name2-[3-(1,3-benzodioxol-5-yl)propyl]-5-methoxyphenol
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
CAS Registry Number41365-30-4
PubChem CID21722171
Synonyms2-(3-(1,3-benzodioxol-5-yl)propyl)-5-methoxyphenol, CHEMBL4086047

The molecular structure of virolane incorporates a benzodioxole ring (a 3,4-methylenedioxyphenyl group) connected to a 2-hydroxy-5-methoxyphenyl group through a three-carbon chain, creating a 1,3-diarylpropane skeleton .

Physicochemical Properties

Virolane exhibits a range of physicochemical properties that influence its behavior in biological systems and its potential pharmacological applications. Based on chemoinformatic analysis, virolane demonstrates characteristics that suggest potential biological activity.

PropertyValue
Heavy Atom Molecular Weight268.183
Exact Molecular Weight286.121
Solubility: LogS-4.755
Solubility: LogP3.924
Number of Heavy Atoms21
Number of Heteroatoms4
Number of Hydrogen Atoms18
Number of Carbon Atoms17
Number of Oxygen Atoms4
Number of Aromatic Rings2
QED (Quantitative Estimate of Drug-likeness)0.916
Natural Product Likeliness0.405

The moderate lipophilicity (LogP of 3.924) suggests that virolane can cross biological membranes, while its relatively high Quantitative Estimate of Drug-likeness (QED) value of 0.916 indicates favorable drug-like properties .

Natural Sources

Virola surinamensis

Virolane was first identified in Virola surinamensis (also known as baboonwood, ucuuba, ucuhuba, or chalviande), a tree species belonging to the Myristicaceae family . V. surinamensis is predominantly found in tropical regions of Central and South America, including Brazil, Costa Rica, Ecuador, French Guiana, Guyana, Panama, Peru, Suriname, and Venezuela .

The tree typically grows to heights of 25-40 meters and has distinctive characteristics:

  • Coarse, hard outer bark with shallow fissures and reddish-brown coloration

  • Inner bark that is tan with reddish tones on its outer surface

  • Branches often spiraled or clustered, extending horizontally

  • Leaves measuring 10-22 cm long and 2-5 cm wide

  • Ellipsoid fruits that are light orange and 13-21 mm long

Virola surinamensis has significant ethnomedicinal importance in its native regions. Indigenous communities have utilized various parts of the plant for treating ailments such as intestinal worms, rheumatism, arthritis, malaria, bacterial infections, and gastric problems .

Other Plant Sources

Interestingly, virolane has also been identified in Myristica fragrans (nutmeg), another member of the Myristicaceae family. A study published in 2014 reported the isolation of virolane from the fruit pericarp of M. fragrans for the first time, expanding our understanding of its distribution in nature .

Isolation and Identification

The isolation of virolane from plant sources typically involves a multi-step extraction and purification process. From the available literature, the compound has been isolated from the trunk wood of Virola species, particularly V. minutiflora, as reported in earlier studies .

In the case of Myristica fragrans, virolane was isolated alongside erythrosurinamensin (a neolignan) and other previously known steroids, lignans, and neolignans from the fruit pericarp . The isolation process generally involves:

  • Extraction of plant material using organic solvents such as methanol and dichloromethane

  • Fractionation using various chromatographic techniques

  • Structure elucidation through spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

The chemical structure of virolane was definitively established through comprehensive spectroscopic analysis, allowing for its precise characterization and facilitating subsequent studies on its properties and activities.

Biological Activity and Pharmacological Properties

Chemoinformatic analysis of virolane suggests potential biological activity, particularly antiviral properties. According to predictive models, virolane has been assigned a positive prediction value (0.664919) for antiviral activity .

The compound demonstrates favorable pharmacokinetic predictions, including:

ParameterPredicted Value
Blood-Brain Barrier Penetration (BBB)0.205
Plasma Protein Binding (PPB)0.987934
Volume of Distribution (VDSS)1.179
Fraction Unbound (FU)0.0174785
Clearance (CL)16.332
Half-life (T12)0.431

Additionally, metabolism predictions indicate potential interactions with various cytochrome P450 enzymes:

EnzymeInhibition PredictionSubstrate Prediction
CYP1A20.9930.588
CYP2C190.9840.153
CYP2C90.8590.933
CYP2D60.9840.947
CYP3A40.9620.384

While these predictions suggest potential pharmacological properties, it is important to note that experimental validation through in vitro and in vivo studies would be necessary to confirm these activities .

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